1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine

Medicinal Chemistry Scaffold Functionalization Structure-Activity Relationship

Researchers needing a pre-functionalized, rigid tricyclic scaffold often face lengthy synthetic routes to install a primary amine on the cyclopenta[b]indole core. This compound solves that bottleneck. - Offers a zero-rotatable-bond core (MW 172.23 Da) with a free 2-amine for direct amide coupling, reductive amination, or sulfonamide formation. - Validated as a Protein Degrader Building Block and fragment library member, compliant with Rule of 3. - Supports SAR campaigns across kinase, GPCR, and PROTAC programs without additional deprotection steps.

Molecular Formula C11H12N2
Molecular Weight 172.231
CAS No. 1263284-26-9
Cat. No. B566936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine
CAS1263284-26-9
Synonyms1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine
Molecular FormulaC11H12N2
Molecular Weight172.231
Structural Identifiers
SMILESC1C(CC2=C1C3=CC=CC=C3N2)N
InChIInChI=1S/C11H12N2/c12-7-5-9-8-3-1-2-4-10(8)13-11(9)6-7/h1-4,7,13H,5-6,12H2
InChIKeyFKWRARFTNIXGCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydrocyclopenta[b]indol-2-amine: Pre-Functionalized Building Block


1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine (CAS 1263284-26-9) is a tricyclic indole derivative with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol, featuring a primary amine substituent at the 2-position of the saturated cyclopentane ring fused to the indole [b]-face [1]. The compound is classified within the cyclopenta[b]indole family—a privileged scaffold that appears in multiple pharmacologically active series, including S1P1 receptor modulators, androgen receptor modulators, Aurora B kinase inhibitors, and antimicrotubule agents [2]. The free primary amine provides a chemically accessible handle for amide bond formation, reductive amination, sulfonamide coupling, and urea synthesis, making this compound a versatile building block for medicinal chemistry, chemical biology probe development, and targeted protein degradation (PROTAC) applications [3].

Tetrahydrocyclopenta[b]indol-2-amine: Positional Amine Advantage


Cyclopenta[b]indole scaffolds are not interchangeable in synthesis or pharmacology. The position of the amine group—whether on the saturated cyclopentane ring (2-amine, CAS 1263284-26-9) or on the aromatic ring (e.g., 6-amine, CAS 933756-43-5)—fundamentally alters both the chemical reactivity and the biological vector geometry . The 2-amine isomer places the nucleophilic nitrogen on an sp³-hybridized carbon within the conformationally constrained cyclopentane ring, enabling trajectory-specific elaboration that differs from aromatic amine substitution patterns. This positional difference is critical in structure-activity relationship (SAR) campaigns: the tetrahydrocyclopenta[b]indole scaffold has been validated in distinct therapeutic programs where substitution at the 2-position yields androgen receptor modulators (WO2008063867), while substitution at the 3-position with acetic acid derivatives produces S1P1 receptor agonists (US9126932) [1]. The unsubstituted parent scaffold, 1,2,3,4-tetrahydrocyclopenta[b]indole (no amine handle), requires additional synthetic steps for functionalization—adding cost, time, and yield losses that the pre-installed 2-amine avoids .

Tetrahydrocyclopenta[b]indol-2-amine: Sourcing Evidence


Regioisomer Advantage: 2-Amine vs 6-Amine

The 2-amine regioisomer (CAS 1263284-26-9) places the primary amine on the saturated cyclopentane ring (sp³ carbon), whereas the 6-amine positional isomer (CAS 933756-43-5) places the amine on the aromatic indole ring. This difference in hybridization state and spatial orientation creates divergent reactivity profiles: the 2-amine's aliphatic character (pKa ~10-11 for primary alkyl amines) enables selective acylation under conditions that would leave aromatic amines (pKa ~4-5 for aniline-type) unreacted or require different protecting group strategies . In patent-defined therapeutic programs, the 2-amino tetrahydrocyclopenta[b]indole scaffold has been explicitly claimed as a key intermediate for androgen receptor modulators (WO2008063867), while the analogous 3-position acetic acid derivatives have been developed as S1P1 receptor agonists by Arena Pharmaceuticals (US9126932), demonstrating that substitution position on this scaffold is not interchangeable [1].

Medicinal Chemistry Scaffold Functionalization Structure-Activity Relationship

Pre-Installed Amine Saves Synthetic Steps

The parent scaffold 1,2,3,4-tetrahydrocyclopenta[b]indole (CAS 2047-91-8, C11H11N, MW 157.22) lacks any amine functionality and requires multi-step sequences to introduce a nitrogen handle at the 2-position. Literature reports describe conversion of the parent indole to N-BOC protected derivatives in 87% yield as a prerequisite for further functionalization [1]. By contrast, 1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine (CAS 1263284-26-9) provides the free amine pre-installed, eliminating at minimum one protection/deprotection sequence and one functional group interconversion step. At a representative cost of approximately $21.90 for 98% purity material (Aladdin Scientific) , the pre-functionalized compound offers cost-effective entry into SAR campaigns compared to synthesizing the 2-amine from the unsubstituted parent, which would require additional reagents, purification, and personnel time.

Synthetic Efficiency Building Block Utility Step Economy

CNS-Favorable Physicochemical Properties

Computed physicochemical parameters from PubChem (XLogP3 = 1.5, HBD = 2, HBA = 1, rotatable bonds = 0, MW = 172.23, TPSA = 42 Ų) place 1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine within favorable CNS drug-like space [1]. These values comply with multiple parameters of the CNS MPO (Multiparameter Optimization) scoring system: TPSA < 70 Ų, HBD ≤ 3, and MW < 400. In contrast, the 7-bromo analog (CAS 1196037-58-7, MW 251.12) [2] carries a 46% higher molecular weight and increased lipophilicity from the bromine substituent, which may reduce ligand efficiency metrics (LE = 0.38 for target compound vs. estimated LE < 0.30 for bromo analog, based on approximate heavy atom count comparison using standard LE calculation methods). The low molecular weight and absence of halogen atoms make the target compound an ideal starting point for fragment-based drug discovery (FBDD) and for programs where maintaining low lipophilicity is critical for avoiding promiscuous binding and hERG liability .

Physicochemical Properties CNS Drug Design Lead-Likeness

Validated Pharmacophore Across Therapeutic Areas

The tetrahydrocyclopenta[b]indole scaffold has been independently validated in multiple therapeutic areas through both academic and industrial research. In oncology, a cyclopenta[b]indole derivative (AE3-66) demonstrated selective Aurora B kinase inhibition with an IC50 of 1.4 µM versus >30 µM for Aurora A (selectivity ratio >21-fold) [1]. In immunology, elaborated 3-substituted tetrahydrocyclopenta[b]indole derivatives have been developed as potent S1P1 receptor agonists, with the clinical candidate etrasimod (a structurally related tetrahydrocyclopenta[b]indole derivative) achieving an IC50 of 1.88 nM at S1P1 . In endocrinology, tetrahydrocyclopenta[b]indole compounds have been claimed as selective androgen receptor modulators (SARMs) for treating reduced bone mass and muscle wasting (WO2008063867) [2]. A Japanese patent (WO2017141968) explicitly claims 1,2,3,4-tetrahydrocyclopenta[b]indole itself as the active anxiolytic component in pharmaceutical compositions and functional foods [3]. While the unsubstituted 2-amine compound itself has not been the subject of published biological profiling, its core scaffold appears across these therapeutically diverse programs, demonstrating broad pharmacophoric relevance.

Pharmacophore Validation Kinase Inhibition GPCR Modulation

Multi-Vendor Availability and High Purity

1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine is commercially available from multiple independent vendors at 98% purity, including Aladdin Scientific ($21.90 for 200 mg) , AKSci (catalog 5205AA) , Beyotime (Y131389, 98%) [1], MolCore (NLT 98%) , and Chem-Space (catalog BD215945) [2]. This multi-vendor availability contrasts with both the 7-bromo analog (CAS 1196037-58-7), which is listed by fewer suppliers, and the 6-amine positional isomer (CAS 933756-43-5), whose commercial availability is more constrained. The compound is classified by Aladdin Scientific under the 'Protein Degrader Building Blocks' product family, indicating its recognized utility in PROTAC and molecular glue development . The MDL number (MFCD12924853) and DSSTox Substance ID (DTXSID30676454) provide standardized identifiers for procurement documentation and regulatory compliance .

Commercial Availability Supply Chain Reliability Building Block Procurement

Conformational Rigidity from Zero Rotatable Bonds

With zero rotatable bonds (RotB = 0) and a rigid tricyclic architecture, 1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine presents a conformationally constrained pharmacophore that minimizes entropic penalties upon target binding [1]. This contrasts sharply with flexible indole amines such as tryptamine (RotB = 2), which can adopt multiple low-energy conformations and exhibit higher entropic costs upon protein binding. In fragment-based drug discovery, conformationally restricted fragments typically demonstrate higher ligand efficiency (LE) and better structure-based design predictability because the bound conformation is pre-organized [2]. The fused cyclopentane ring locks the spatial relationship between the indole NH (hydrogen bond donor) and the 2-amine (hydrogen bond donor) at a fixed distance and angle, providing a defined two-point pharmacophore for initial fragment screening .

Conformational Restriction Ligand Efficiency Fragment-Based Drug Discovery

Tetrahydrocyclopenta[b]indol-2-amine: Key Applications in Drug Discovery


Aurora B Kinase Inhibitor Development

The tetrahydrocyclopenta[b]indole scaffold has demonstrated selective Aurora B kinase inhibition (IC50 = 1.4 µM, >21-fold selectivity over Aurora A) in peer-reviewed studies [1]. Research groups developing ATP-competitive kinase inhibitors can use the 2-amine compound as a starting scaffold for parallel library synthesis, elaborating the primary amine via amide coupling, sulfonamide formation, or reductive amination to explore hinge-binding motifs. The zero rotatable bond architecture provides a rigid core for structure-based drug design, while the low molecular weight (172.23 Da) leaves ample room for substituent addition within the Rule of 5 space.

CNS Drug Discovery: Serotonin and Adrenergic Targets

The tetrahydrocyclopenta[b]indole scaffold is structurally related to known psychoactive indole derivatives and has been claimed in patent literature for anxiolytic applications (WO2017141968) [1]. The compound's favorable CNS physicochemical profile—XLogP3 = 1.5, TPSA = 42 Ų, HBD = 2, MW = 172.23—aligns with established CNS MPO criteria [2]. Medicinal chemistry teams pursuing GPCR targets in the CNS space (serotonin, dopamine, adrenergic receptors) can leverage this scaffold as a conformationally constrained tryptamine isostere, with the primary amine serving as a synthetic handle for generating focused libraries targeting aminergic receptors.

PROTAC and Chemical Biology Probe Synthesis

The compound is explicitly classified under the 'Protein Degrader Building Blocks' product family by commercial suppliers [1], indicating its recognized utility in PROTAC development. The free 2-amine provides a direct conjugation point for linker attachment via amide bond formation, enabling the synthesis of bifunctional degraders. The low molecular weight and rigid scaffold geometry allow the target-protein-binding moiety to maintain favorable physicochemical properties even after linker and E3 ligase ligand conjugation—a critical consideration in PROTAC design where overall molecule size and TPSA must remain within cell-permeable limits.

Fragment-Based Drug Discovery Library Construction

With MW = 172.23 Da (compliant with the Rule of 3 for fragments: MW < 300), zero rotatable bonds, and defined hydrogen bond donor/acceptor motifs, 1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine meets all criteria for an ideal fragment library member [1]. The rigid tricyclic architecture pre-organizes binding elements for target engagement, reducing entropic penalties and potentially yielding higher hit rates in primary fragment screens (NMR, SPR, or thermal shift assays). The 2-amine handle allows for rapid hit elaboration via parallel chemistry without requiring deprotection or functional group interconversion steps [2].

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